molecular formula C14H16F3NO5 B11590639 Methyl 2-{4-[(ethoxycarbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Methyl 2-{4-[(ethoxycarbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11590639
M. Wt: 335.28 g/mol
InChI Key: LNAHSQIGLCGAOD-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(ethoxycarbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a fluorinated organic compound characterized by a trifluoromethyl group, a hydroxylated propanoate backbone, and a substituted phenyl ring with ethoxycarbonyl and methylamino functionalities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethoxycarbonyl moiety may influence bioavailability and receptor interactions. Its synthesis likely involves multi-step reactions, including esterification and substitution processes, as inferred from analogous compounds in the literature .

Properties

Molecular Formula

C14H16F3NO5

Molecular Weight

335.28 g/mol

IUPAC Name

methyl 2-[4-[ethoxycarbonyl(methyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C14H16F3NO5/c1-4-23-12(20)18(2)10-7-5-9(6-8-10)13(21,11(19)22-3)14(15,16)17/h5-8,21H,4H2,1-3H3

InChI Key

LNAHSQIGLCGAOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[(ethoxycarbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-aminophenylacetic acid with ethyl chloroformate to form an ethoxycarbonyl derivative. This intermediate is then reacted with methylamine and trifluoroacetic acid to introduce the trifluoromethyl and hydroxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[(ethoxycarbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a hydroxy derivative

    Substitution: Formation of substituted trifluoromethyl derivatives

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research has shown that derivatives of similar compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have reported that certain synthesized derivatives demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines . This suggests that methyl 2-{4-[(ethoxycarbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate may possess similar properties that warrant further investigation.

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. In studies involving various synthesized compounds with similar structures, significant antimicrobial activity was observed against both bacterial and fungal strains. Compounds containing trifluoromethyl groups were particularly noted for their enhanced activity against Gram-negative bacteria and fungi . This positions this compound as a potential candidate for developing new antimicrobial agents.

Synthesis and Characterization

The synthesis of this compound involves complex chemical reactions that can yield derivatives with varying biological activities. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds . Understanding the synthesis pathways can lead to the development of more effective analogs.

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Modifications in the chemical structure can significantly influence its biological activity. For example, the presence of electron-withdrawing or electron-donating groups can enhance or diminish the compound's activity against specific targets . Detailed SAR studies will aid in identifying the most effective configurations for therapeutic use.

Potential in Drug Development

Given its diverse applications in anticancer and antimicrobial therapies, this compound represents a valuable scaffold for drug development. The ongoing exploration of its pharmacological properties could lead to novel therapeutic agents capable of addressing unmet medical needs.

Mechanism of Action

The mechanism of action of Methyl 2-{4-[(ethoxycarbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxy and ethoxycarbonyl groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Research Implications

  • Structural Optimization : Modifying the ethoxycarbonyl or trifluoromethyl groups could fine-tune the target compound’s bioactivity, as demonstrated in fluorinated allyl acetates .
  • Synthetic Feasibility : Analogous syntheses support viable routes for large-scale production.

Biological Activity

Methyl 2-{4-[(ethoxycarbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate (CAS No. 294196-50-2) is a synthetic compound with potential biological activities that merit detailed investigation. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C15H18F3NO5
  • Molecular Weight : 349.30 g/mol
  • Structure : The compound features a trifluoromethyl group, an ethoxycarbonyl moiety, and a methylamino group attached to a phenyl ring.

Anticancer Properties

Research indicates that compounds with similar structural features have shown significant anticancer activity. For instance, derivatives of phenyl and trifluoromethyl groups are often explored for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and death.

Case Study: PARP Inhibition

A related study on poly(ADP-ribose) polymerase (PARP) inhibitors highlights the importance of structural modifications in enhancing biological activity. The compound talazoparib (a known PARP inhibitor) demonstrated significant potency against cancer cells with BRCA mutations, suggesting that this compound may exhibit similar mechanisms of action due to its structural analogies .

Antimicrobial Activity

Compounds containing an ethoxycarbonyl group have been associated with antimicrobial properties. The presence of the phenyl ring can enhance lipophilicity, potentially improving membrane permeability and leading to greater efficacy against bacterial strains.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.
  • Modulation of Signaling Pathways : The compound may affect pathways such as apoptosis and cell cycle regulation.
  • Interaction with DNA : Potential binding to DNA or RNA structures could disrupt normal cellular functions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of PARP activity

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